molecular formula C11H13BrO4 B13590646 Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13590646
M. Wt: 289.12 g/mol
InChI Key: AOXQQHWRWYPUDZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate exerts its effects depends on the specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromo-3-methoxyphenyl)acetate: Similar structure but with an acetate group instead of a hydroxypropanoate group.

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a benzoate group instead of a hydroxypropanoate group.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3

InChI Key

AOXQQHWRWYPUDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)O)Br

Origin of Product

United States

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